molecular formula C24H25O2P B153123 tert-Butyl 2-(triphenylphosphoranylidene)acetate CAS No. 35000-38-5

tert-Butyl 2-(triphenylphosphoranylidene)acetate

Cat. No.: B153123
CAS No.: 35000-38-5
M. Wt: 376.4 g/mol
InChI Key: ZWZUFQPXYVYAFO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(triphenylphosphoranylidene)acetate: is a versatile chemical compound widely used in organic synthesis. It is known for its role as a Wittig reagent, which is instrumental in the formation of carbon-carbon double bonds. The compound is characterized by its white crystalline powder form and has the molecular formula C24H25O2P .

Safety and Hazards

This compound is toxic if swallowed, may cause an allergic skin reaction, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Tert-Butyl 2-(Triphenylphosphoranylidene)acetate, also known as (tert-Butoxycarbonylmethylene)triphenylphosphorane, is primarily used as a Wittig reagent in organic synthesis . Its primary targets are aldehydes and ketones, where it is used to introduce a methylene group adjacent to a carbonyl group .

Mode of Action

The compound acts as a methylene transfer agent. It reacts with aldehydes or ketones to form an ylide intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then collapses to give the desired methylene product and triphenylphosphine oxide .

Biochemical Pathways

The compound is used in the synthesis of various bioactive molecules. For example, it has been used in the synthesis of aldose reductase inhibitors, a podophyllotoxin derivative, and tautomycin . These molecules can affect various biochemical pathways, depending on their specific targets and modes of action.

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon double bond in the target molecule . This can significantly alter the target molecule’s properties and biological activity.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, it is sparingly soluble in water and slightly soluble in chloroform and ethyl acetate . It has a melting point of 152-155 °C and should be stored at 2-8°C . These properties can affect its reactivity and stability in different environments.

Biochemical Analysis

Biochemical Properties

tert-Butyl 2-(triphenylphosphoranylidene)acetate plays a significant role in biochemical reactions, primarily as a reagent in the Wittig reaction. This reaction is crucial for forming carbon-carbon double bonds, which are essential in the synthesis of complex organic molecules. The compound interacts with various enzymes and proteins involved in these synthetic pathways, facilitating the formation of desired products. For instance, it is used in the synthesis of aldose reductase inhibitors, which are important for managing complications related to diabetes .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by participating in the synthesis of bioactive compounds that can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the synthesis of aldose reductase inhibitors using this compound can impact cellular glucose metabolism, thereby influencing overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of carbon-carbon double bonds via the Wittig reaction. This reaction involves the interaction of the compound with aldehydes or ketones, leading to the formation of alkenes. The compound’s phosphoranylidene group plays a crucial role in this process, acting as a nucleophile that attacks the carbonyl carbon of the aldehyde or ketone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions (2-8°C) but can degrade if exposed to higher temperatures or moisture. Long-term studies have shown that the compound maintains its reactivity over extended periods, making it a reliable reagent for synthetic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models depend on the dosage administered. At lower doses, the compound is generally well-tolerated and effective in facilitating the synthesis of target molecules. At higher doses, it may exhibit toxic effects, including organ damage and adverse reactions. These effects underscore the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of bioactive compounds. The compound interacts with enzymes such as aldose reductase, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s role in medicinal chemistry and its therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its solubility properties, with limited solubility in water but better solubility in organic solvents .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it participates in synthetic reactions. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(triphenylphosphoranylidene)acetate typically involves the reaction of triphenylphosphine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride, under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally produced in laboratory settings for research and development purposes. The reaction conditions are carefully controlled to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(triphenylphosphoranylidene)acetate primarily undergoes Wittig reactions, where it reacts with aldehydes or ketones to form alkenes. This reaction is a key step in the synthesis of various organic compounds .

Common Reagents and Conditions:

Major Products: The major products of reactions involving this compound are alkenes, which are formed through the Wittig reaction mechanism .

Comparison with Similar Compounds

  • Methyl (triphenylphosphoranylidene)acetate
  • Ethyl (triphenylphosphoranylidene)acetate
  • tert-Butyl (triphenylphosphoranylidene)acetate

Uniqueness: tert-Butyl 2-(triphenylphosphoranylidene)acetate is unique due to its tert-butyl ester group, which provides steric hindrance and can influence the reactivity and selectivity of the Wittig reaction. This makes it particularly useful in the synthesis of sterically demanding alkenes .

Properties

IUPAC Name

tert-butyl 2-(triphenyl-λ5-phosphanylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25O2P/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZUFQPXYVYAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865742
Record name tert-Butyl (triphenylphosphoranylidene) acetate
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Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35000-38-5
Record name (tert-Butoxycarbonylmethylene)triphenylphosphorane
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Record name tert-Butyl (triphenylphosphoranylidene) acetate
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Record name 35000-38-5
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Record name tert-Butyl (triphenylphosphoranylidene) acetate
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Record name tert-butyl (triphenylphosphoranylidene) acetate
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Record name Acetic acid, 2-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester
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Synthesis routes and methods

Procedure details

A suspension of the carbo-t-butoxymethyl triphenylphosphonium bromide (55.8 g, 122 mmol) in water (400 ml) was treated with sodium hydroxide (4.7 g, 117 mml) in water (100 ml). The mixture was stirred for 16 hours and the solid collected to give 43.7 g (95% of theory) of carbo-t-butoxymethylene triphenylphosphorane.
Quantity
55.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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